![molecular formula C12H10O3 B2459952 (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid CAS No. 371253-43-9](/img/structure/B2459952.png)
(2E)-3-(2H-chromen-3-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2H-chromen-3-yl)prop-2-enoic acid, also known as 2E-chromenylprop-2-enoic acid (2E-CPEA), is an important organic compound with various applications in scientific research. It is a chromenylprop-2-enoic acid which is a type of chromenylpropanoic acid derived from chromene. This compound has been studied for its potential applications in biochemistry, physiology, and pharmacology. It has been found to have various physiological and biochemical effects, and its mechanism of action has been elucidated.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.
Starting Materials
2-hydroxycinnamic acid, 3-hydroxy-2H-chromen-2-one, Sodium hydroxide, Sodium bicarbonate, Hydrochloric acid, Ethanol, Diethyl ether, Wate
Reaction
Step 1: Conversion of 2-hydroxycinnamic acid to its methyl ester using methanol and sulfuric acid as a catalyst., Step 2: Conversion of the methyl ester to the corresponding acid using sodium hydroxide and water., Step 3: Conversion of 3-hydroxy-2H-chromen-2-one to its sodium salt using sodium hydroxide., Step 4: Reaction of the sodium salt of 3-hydroxy-2H-chromen-2-one with the acid from step 2 in ethanol and water to form the desired product, (2E)-3-(2H-chromen-3-yl)prop-2-enoic acid., Step 5: Purification of the product using acidification with hydrochloric acid, extraction with diethyl ether, and recrystallization from ethanol and water.
Scientific Research Applications
2E-CPEA has been studied for its potential applications in various scientific fields. In biochemistry, it has been used as a reagent for the synthesis of various chromenylpropanoic acid derivatives. In physiology, it has been used to study the effects of chromenylpropanoic acid on various physiological systems. In pharmacology, it has been studied for its potential use as an anti-inflammatory agent.
Mechanism Of Action
The mechanism of action of 2E-CPEA is not yet fully understood. However, it has been found to interact with various enzymes and proteins in the body, including cyclooxygenase (COX), lipoxygenase (LOX), and nitric oxide synthase (NOS). It is thought to inhibit the activity of these enzymes, thus leading to the observed anti-inflammatory effects.
Biochemical And Physiological Effects
2E-CPEA has been found to have various biochemical and physiological effects. In animal models, it has been found to reduce inflammation, decrease oxidative stress, and improve cardiovascular health. It has also been found to have anti-cancer, anti-diabetic, and anti-allergic activities.
Advantages And Limitations For Lab Experiments
2E-CPEA has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively simple compound to synthesize and purify. Another advantage is that it is a relatively stable compound and can be stored for long periods of time.
A limitation of 2E-CPEA is that it is not very water-soluble, making it difficult to use in aqueous solutions. Furthermore, it is not very soluble in organic solvents, making it difficult to use in organic synthesis.
Future Directions
There are several potential future directions for the research of 2E-CPEA. One potential direction is to further explore its mechanism of action and determine how it is interacting with various enzymes and proteins in the body. Another potential direction is to further explore its potential applications in biochemistry, physiology, and pharmacology. Additionally, further research could be done to explore its potential use in the treatment of various diseases and disorders. Finally, further research could be done to explore its potential use in the synthesis of various chromenylpropanoic acid derivatives.
properties
IUPAC Name |
(E)-3-(2H-chromen-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-12(14)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-7H,8H2,(H,13,14)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQKZHBKUXLNAR-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2H-chromen-3-yl)prop-2-enoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.